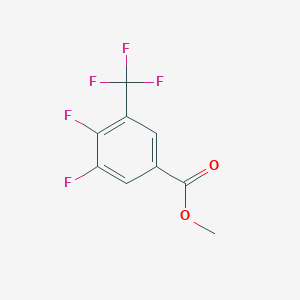
3,4-Difluoro-5-(trifluorometil)benzoato de metilo
Descripción general
Descripción
Methyl 3,4-difluoro-5-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of two fluorine atoms at the 3rd and 4th positions and a trifluoromethyl group at the 5th position on the benzene ring.
Aplicaciones Científicas De Investigación
Methyl 3,4-difluoro-5-(trifluoromethyl)benzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of agrochemicals and materials science.
Mecanismo De Acción
Target of Action
The primary targets of Methyl 3,4-difluoro-5-(trifluoromethyl)benzoate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the compound is an ester , which suggests that it may undergo hydrolysis in the body to produce its active form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-difluoro-5-(trifluoromethyl)benzoate typically involves the esterification of 3,4-difluoro-5-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3,4-difluoro-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in dry ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic substitution: Substituted benzoates.
Reduction: 3,4-difluoro-5-(trifluoromethyl)benzyl alcohol.
Hydrolysis: 3,4-difluoro-5-(trifluoromethyl)benzoic acid.
Comparación Con Compuestos Similares
- Methyl 3,5-difluoro-4-formylbenzoate
- Methyl 3,4,5-trifluorobenzoate
- Methyl 3,5-difluoro-4-methylbenzoate
Comparison: Methyl 3,4-difluoro-5-(trifluoromethyl)benzoate is unique due to the presence of both difluoro and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoromethyl group also enhances the compound’s lipophilicity, making it more suitable for applications requiring membrane permeability .
Propiedades
IUPAC Name |
methyl 3,4-difluoro-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-16-8(15)4-2-5(9(12,13)14)7(11)6(10)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXPBGBSDXMEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


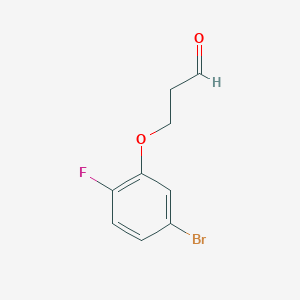
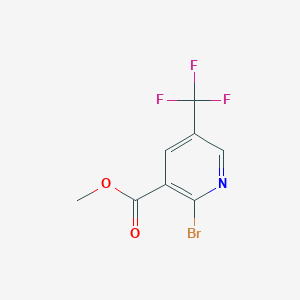
![[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester](/img/structure/B1405487.png)

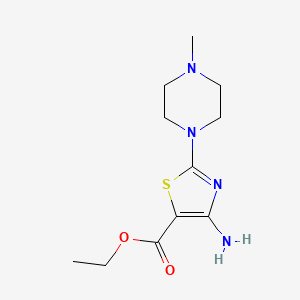
![5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405494.png)
![Methyl [(4-amino-2-nitrophenyl)thio]acetate](/img/structure/B1405496.png)
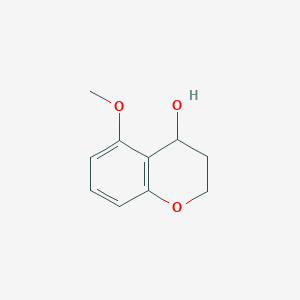

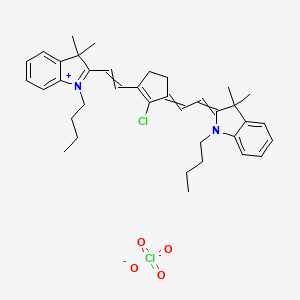

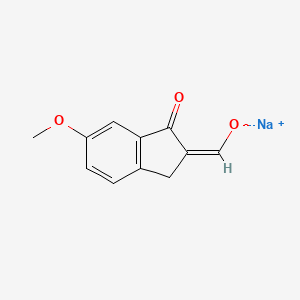
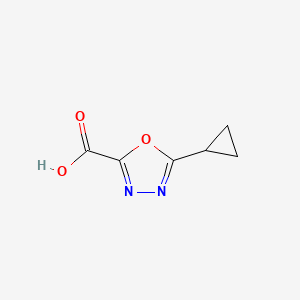
![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B1405504.png)
